molecular formula C11H17N3O2S B8687632 3-Cyclohexyl-1-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione CAS No. 51162-60-8

3-Cyclohexyl-1-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione

Cat. No.: B8687632
CAS No.: 51162-60-8
M. Wt: 255.34 g/mol
InChI Key: PJMFMZJXISCZSQ-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the triazine family. Triazines are a class of nitrogen-containing heterocycles known for their diverse chemical properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-1-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the condensation of appropriate aldehydes and amines. For instance, the reaction of cyclohexylamine, formaldehyde, and methylthiourea under controlled conditions can yield the desired compound . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as acids or bases can enhance the reaction rate and selectivity. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-1-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Properties

CAS No.

51162-60-8

Molecular Formula

C11H17N3O2S

Molecular Weight

255.34 g/mol

IUPAC Name

3-cyclohexyl-1-methyl-6-methylsulfanyl-1,3,5-triazine-2,4-dione

InChI

InChI=1S/C11H17N3O2S/c1-13-10(17-2)12-9(15)14(11(13)16)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3

InChI Key

PJMFMZJXISCZSQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=O)N(C1=O)C2CCCCC2)SC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

This toluene slurry of 3-cyclohexyl-6-methylthio-s-triazine-2,4(1H,3H)-dione sodium salt is then agitated with 650 parts of water for 0.15 hrs. The aqueous layer is separated and reacted at 25°-30° during 0.25 hrs with 57 parts of dimethyl sulfate. After the dimethyl sulfate is added, the pH of the reaction is maintained at pH 9-9.5 by addition of a total of 7.5 parts of 50% aqueous sodium hydroxide. The total reaction time is 1.8 hrs at which time filtration and drying gives 70 parts of white 1-methyl-3-cyclohexyl-6-methylthio-s-triazine-2,4(1H,3H)-dione, m.p. 137°-139°.
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Synthesis routes and methods II

Procedure details

To a solution of 70 parts of 2-methyl-2-thiopseudourea sulfate in 375 parts of water and 400 parts of toluene at 10° is added over 1 hour 62.5 parts of cyclohexyl isocyanate. The pH is maintained at 8.5 by addition of 80 parts of 50% aqueous sodium hydroxide over 1-1.5 hours. The two-phase system is then reacted with 99 parts of methyl chloroformate and 84 parts of 50% aqueous sodium hydroxide during 1 hour. The temperature is maintained at 25°-30°. After the addition is complete the reaction is stirred at 25°-28° for an additional 3 hours. The toluene layer is separated and treated as in Example 5A to give 76 parts of 1-methyl-3-cyclohexyl-6-methylthio-s-triazine-2,4-(1H,3H)-dione, m.p. 136°-138°.
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